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molecular formula C9H20N2 B187779 1-(2-Amino-1,1-dimethylethyl)piperidine CAS No. 54151-73-4

1-(2-Amino-1,1-dimethylethyl)piperidine

Cat. No. B187779
M. Wt: 156.27 g/mol
InChI Key: AIJCTHFQONDNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06720346B2

Procedure details

The starting material 1-(2-amino-1,1-dimethylethyl)piperidine was prepared in a route similar to that in Example 39 from 2-hydroxy-2-methyl-propionitrile and piperidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]([CH3:6])([CH3:5])[C:3]#[N:4].[NH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>>[NH2:4][CH2:3][C:2]([N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC(C)(C)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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